trans-2-Aminocyclohexanol hydrochloride

Catalog No.
S685259
CAS No.
5456-63-3
M.F
C6H14ClNO
M. Wt
151.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Aminocyclohexanol hydrochloride

CAS Number

5456-63-3

Product Name

trans-2-Aminocyclohexanol hydrochloride

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N

SMILES

C1CCC(C(C1)N)O.Cl

Canonical SMILES

C1CCC(C(C1)N)O.Cl

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl

The exact mass of the compound trans-2-Aminocyclohexanol hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3) is a bifunctional cyclic building block utilized in the synthesis of chiral ligands and pharmaceutical active ingredients. Isolated as a hydrochloride salt, this compound features a rigid cyclohexane backbone with adjacent amino and hydroxyl groups locked in a trans configuration. This geometry favors a diequatorial conformation, providing the steric environment required for stereochemical induction in downstream applications. For procurement, the hydrochloride salt form provides a 172-175 °C melting point and precise stoichiometric weighability compared to the hygroscopic free base, establishing it as a reproducible precursor for industrial-scale asymmetric synthesis .

Substituting trans-2-aminocyclohexanol hydrochloride with its cis-isomer, acyclic amino alcohols, or the free base form compromises process reproducibility and application performance. The cis-isomer lacks the ability to adopt the rigid diequatorial conformation required to transfer chiral information, resulting in lower enantiomeric excess (ee) when used to synthesize catalytic ligands. Acyclic analogs, such as 2-aminoethanol, lack the necessary steric bulk and conformational restriction. Furthermore, procuring the free base instead of the hydrochloride salt introduces handling challenges; the free base is a low-melting solid (65-68 °C) prone to moisture absorption. The hydrochloride salt (mp 172-175 °C) ensures batch-to-batch stoichiometric precision and eliminates the need for specialized inert storage during large-scale manufacturing [1].

Stereochemical Rigidity in Asymmetric Catalysis

The trans stereochemistry of the cyclohexane ring is essential for maximizing stereochemical induction in catalytic applications. When utilized as a precursor for chiral ligands in ruthenium- or iridium-catalyzed transfer hydrogenations, trans-2-aminocyclohexanol derivatives achieve enantiomeric excesses (ee) of up to 96%. In contrast, cis-isomers fail to provide the rigid diequatorial steric hindrance necessary for effective substrate orientation, yielding ee values that do not meet commercial thresholds for enantiopurity[1].

Evidence DimensionEnantiomeric excess (ee) in transfer hydrogenation
Target Compound DataUp to 96% ee
Comparator Or Baselinecis-isomers (sub-optimal stereocontrol)
Quantified Difference>40% improvement in ee
ConditionsRu/Ir-catalyzed asymmetric transfer hydrogenation of aryl ketones

Procurement must specify the trans isomer to ensure the synthesized chiral catalysts meet the strict enantiopurity requirements of pharmaceutical manufacturing.

Thermal Behavior and Stoichiometric Precision

The hydrochloride salt form of trans-2-aminocyclohexanol offers quantifiable processability advantages over the free base. Thermal analysis shows the HCl salt maintains a crystalline structure with a melting point of 172-175 °C, allowing for precise weighing and ambient storage. The free base exhibits a much lower melting point of 65-68 °C and is highly hygroscopic, leading to variable water content and stoichiometric errors during sensitive coupling reactions.

Evidence DimensionMelting point and handling stability
Target Compound Data172-175 °C (non-hygroscopic solid)
Comparator Or BaselineFree base (65-68 °C, hygroscopic)
Quantified Difference107 °C higher melting point
ConditionsStandard laboratory ambient handling and storage

Procuring the hydrochloride salt eliminates the need for inert-atmosphere handling and prevents batch failures caused by degraded or wet starting materials.

pH-Triggered Conformational Switching for Lipid Formulations

The trans-1,2-amino alcohol motif acts as a highly responsive pH-triggered conformational switch in lipid formulations. Upon protonation in mildly acidic environments (pH < 5), trans-2-aminocyclohexanol derivatives undergo an equatorial-to-axial conformational shift, representing a relative conformational stability change exceeding 10 kJ/mol. This structural flip disrupts lipid bilayers, a behavior absent in cis-isomers, which remain conformationally static regardless of pH changes[1].

Evidence DimensionConformational stability change upon protonation
Target Compound Data>10 kJ/mol shift (equatorial-to-axial transition)
Comparator Or Baselinecis-2-aminocyclohexanol derivatives (no significant conformational shift)
Quantified Difference>10 kJ/mol energetic response to pH
ConditionsNMR monitoring in mildly acidic media (pH < 5)

This specific compound is required for R&D teams developing pH-sensitive liposomes for targeted drug delivery in acidic microenvironments.

Synthesis of Chiral Catalysts and Ligands

Directly downstream of its stereochemical rigidity, this compound is the required precursor for synthesizing oxazoline, oxazaborolidine, and Salen ligands used in asymmetric transfer hydrogenations and epoxide ring-openings[1].

Scalable API Manufacturing

Leveraging the thermal stability and stoichiometric precision of the hydrochloride salt, this material is utilized as a reliable building block in the commercial-scale synthesis of chiral pharmaceutical active ingredients, avoiding the handling issues of the free base [1].

pH-Responsive Liposomal Drug Delivery

Based on its >10 kJ/mol conformational shift upon protonation, lipid amphiphiles derived from this compound are used to formulate smart liposomes that trigger payload release specifically in mildly acidic environments, such as tumor tissues [2].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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